![molecular formula C21H15N3O B12893992 1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone CAS No. 87988-08-7](/img/structure/B12893992.png)
1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with a phenyl group and a pyridazinone moiety, making it a subject of interest in medicinal chemistry and drug design.
Métodos De Preparación
The synthesis of 1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of hydrazine derivatives with ketones or esters, followed by further functionalization to introduce the phenyl groups . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone can be compared with other pyridazinone derivatives, such as:
Pyridazinone: Known for its broad spectrum of pharmacological activities, including antihypertensive and antiplatelet effects.
Pyridazine: Exhibits antimicrobial and anticancer properties.
Pyrimidine: Used in the development of antiviral and anticancer drugs.
The uniqueness of this compound lies in its specific structural features and the combination of phenyl and pyridazinone moieties, which contribute to its distinct pharmacological profile and potential therapeutic applications .
Propiedades
Número CAS |
87988-08-7 |
|---|---|
Fórmula molecular |
C21H15N3O |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
1-phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone |
InChI |
InChI=1S/C21H15N3O/c25-19(15-8-3-1-4-9-15)14-18-21-17(12-7-13-22-21)20(24-23-18)16-10-5-2-6-11-16/h1-13H,14H2 |
Clave InChI |
NAKMXMBCAWGEOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(C3=C2C=CC=N3)CC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Hydroxymethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12893909.png)
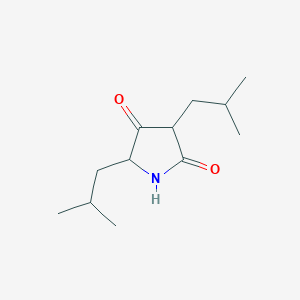
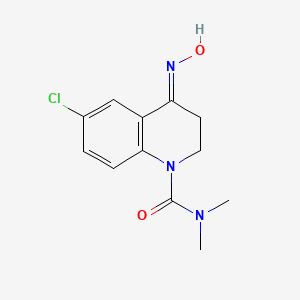
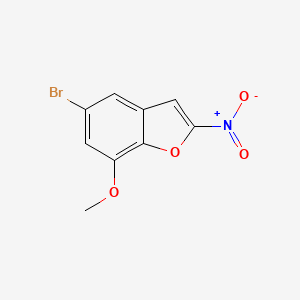
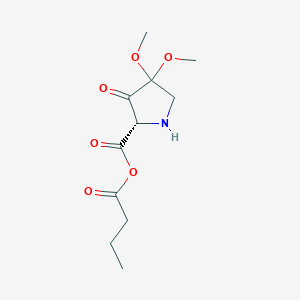


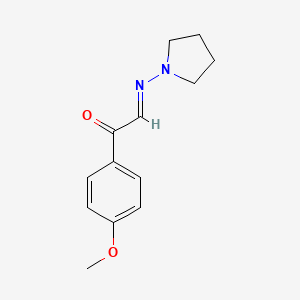
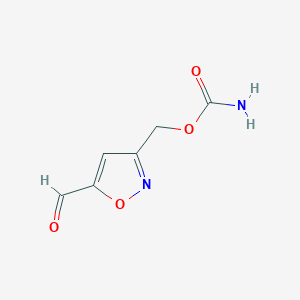
![2,5-Di([1,1'-biphenyl]-4-yl)furan](/img/structure/B12893955.png)
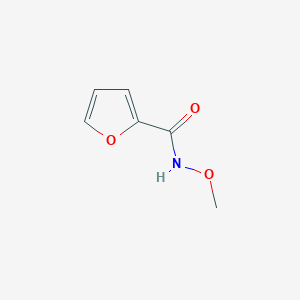
![Benzenemethanol, 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)-](/img/structure/B12893969.png)

![Ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate](/img/structure/B12893978.png)
